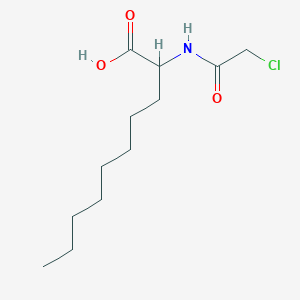![molecular formula C24H38O7S B12560829 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid CAS No. 264192-28-1](/img/structure/B12560829.png)
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid is an organic compound with a complex structure It is characterized by the presence of two 2-ethylhexyl ester groups attached to a benzene ring, which also contains a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid typically involves the esterification of benzene-1-sulfonic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce alcohol derivatives.
科学的研究の応用
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers.
作用機序
The mechanism of action of 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and hydrophobic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester groups.
1,4-bis[(2-ethylhexyl)oxy]benzene: A compound with a similar benzene core but lacking the sulfonic acid group.
Benzene-1,2,5-tricarboxylic acid 1,2-bis(2-ethylhexyl) ester: Another ester derivative of benzene with different substitution patterns.
Uniqueness
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid is unique due to the presence of both ester and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
264192-28-1 |
|---|---|
分子式 |
C24H38O7S |
分子量 |
470.6 g/mol |
IUPAC名 |
3,4-bis(2-ethylhexoxycarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C24H38O7S/c1-5-9-11-18(7-3)16-30-23(25)21-14-13-20(32(27,28)29)15-22(21)24(26)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,27,28,29) |
InChIキー |
RUGSBENMUDMZEI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C1=C(C=C(C=C1)S(=O)(=O)O)C(=O)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)


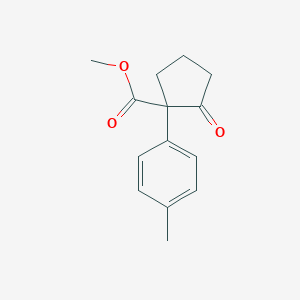
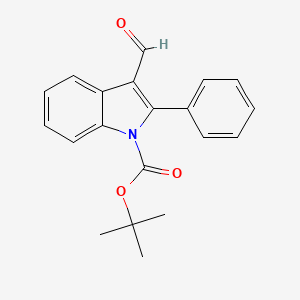
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)
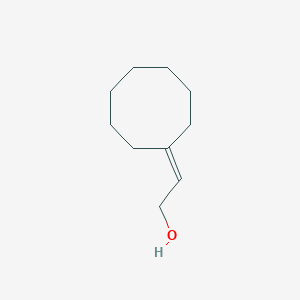

![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
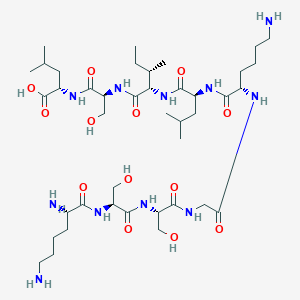
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)

